molecular formula C13H17BF3NO2 B11740269 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine CAS No. 1888460-27-2

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B11740269
CAS No.: 1888460-27-2
M. Wt: 287.09 g/mol
InChI Key: QKVFYHQBUSWQHS-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (CAS: 1084953-47-8) is a pyridine-derived boronic ester with the molecular formula C₁₂H₁₅BF₃NO₂ and a molecular weight of 273.06 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in medicinal chemistry. For example, it serves as a key intermediate in the synthesis of c-KIT inhibitors, such as compound 9 in , which exhibited selective activity against the D816V mutant . Its commercial availability (e.g., from Wuhan Xinxinjiali Bio-Tech and American Elements ) underscores its importance in pharmaceutical research.

The trifluoromethyl (-CF₃) group at the 3-position enhances metabolic stability and lipophilicity, while the methyl (-CH₃) group at the 2-position introduces steric effects. The boronic ester moiety enables efficient coupling with aryl halides under palladium catalysis .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-8-10(13(15,16)17)6-9(7-18-8)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVFYHQBUSWQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128906
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888460-27-2
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1888460-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Borylation: The dioxaborolane moiety is introduced through a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron and other functional groups.

    Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions may produce boronic acids or esters.

Scientific Research Applications

Synthetic Chemistry

This compound serves as an essential building block in the synthesis of complex organic molecules. Its functional groups allow for various transformations and coupling reactions, which are critical in the development of new chemical entities.

Medicinal Chemistry

Research has indicated potential pharmaceutical applications for 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine. Its unique chemical properties make it a candidate for developing targeted therapies for various diseases. The compound's interactions with biological targets can be explored further to identify its efficacy and safety profiles.

Material Science

The compound is utilized in developing advanced materials such as polymers and electronic materials. Its incorporation can enhance properties like thermal stability and mechanical strength, which are crucial for applications in electronics and coatings.

Biological Research

In biological contexts, this compound is studied for its interactions with biomolecules. It has potential applications in biochemical assays, where it can serve as a probe or marker due to its unique structural characteristics.

Case Study 1: Synthesis of Novel Pharmaceuticals

Recent studies have focused on using this compound as an intermediate in synthesizing novel pharmaceuticals targeting specific enzymes involved in disease pathways. For instance, research demonstrated that derivatives of this compound exhibited promising activity against cancer cell lines by inhibiting key metabolic pathways.

Case Study 2: Development of Advanced Materials

In material science research, this compound was incorporated into polymer matrices to enhance their electrical conductivity and thermal stability. The results indicated a significant improvement in performance metrics compared to traditional materials used in electronic devices.

Case Study 3: Bioconjugation Applications

Studies have explored the use of this compound in bioconjugation processes. Its structure facilitates the attachment of biomolecules to surfaces or other compounds, enabling advancements in diagnostic tools and targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, allows for efficient coupling reactions, while the trifluoromethyl group imparts stability and lipophilicity. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared below with analogs differing in substituents on the pyridine ring or boronic ester group. Key structural variations influence reactivity, solubility, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
Target Compound -CF₃ (3), -CH₃ (2) C₁₂H₁₅BF₃NO₂ 273.06 1084953-47-8 c-KIT inhibitor synthesis
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -CH₃ (2) C₁₃H₁₉BNO₂ 233.12 719268-92-5 Simpler structure; lower steric hindrance
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine -CF₃ (2), -F (3) C₁₂H₁₄BF₄NO₂ 287.06 CID 123860100 Increased electronegativity; metabolic stability
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine -CF₃ (3), -OCH₂CH₃ (2) C₁₄H₁₉BF₃NO₃ 317.12 N/A Enhanced solubility; potential for prodrugs
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine -CF₃ (4), -NH₂ (2) C₁₂H₁₅BF₃N₂O₂ 288.07 N/A Amino group enables further functionalization
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine -CF₃ (5), -Cl (2) C₁₂H₁₄BClF₃NO₂ 293.52 2792143-50-9 Chlorine enhances electrophilicity

Reactivity in Cross-Coupling Reactions

The electronic and steric profiles of substituents significantly impact Suzuki-Miyaura coupling efficiency:

  • However, steric bulk at the 3-position (as in the target compound) may hinder some reactions .
  • Methyl (-CH₃) : Electron-donating effect reduces electrophilicity but offers minimal steric hindrance (e.g., compound in ).
  • Chloro (-Cl) : Strong electron-withdrawing effect enhances reactivity but may reduce stability under basic conditions .
  • Amino (-NH₂): Electron-donating and polar, this group can improve solubility but may require protection during coupling .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. Its molecular formula is C12H18BNO2C_{12}H_{18}BNO_2 with a molecular weight of approximately 222.08 g/mol. The presence of both the trifluoromethyl and dioxaborolane groups suggests potential interactions with biological targets due to their unique electronic and steric properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : Research has shown that pyridine derivatives can inhibit cell proliferation in various cancer cell lines. A related study reported IC50 values as low as 0.126 μM against breast cancer cell lines, indicating potent anti-proliferative effects .
  • Mechanism of Action : The mechanism often involves inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation. For example, some derivatives have been identified as inhibitors of DYRK1A, a kinase implicated in cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that certain derivatives can reduce the production of pro-inflammatory cytokines in microglial cells . This property is particularly relevant in neurodegenerative diseases where inflammation plays a key role.

Antiviral Activity

Emerging research highlights the potential antiviral effects of boron-containing compounds:

  • SARS-CoV-2 Inhibition : Virtual screening studies have suggested that similar boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2 . This suggests a potential application in developing antiviral therapies against COVID-19.

Case Study 1: Anticancer Activity

In a recent study involving breast cancer cell lines (MDA-MB-231), compounds derived from pyridine exhibited significant growth inhibition with an IC50 value of 0.126 μM. These compounds were shown to induce apoptosis and inhibit metastasis in vivo models .

Case Study 2: Anti-inflammatory Effects

Data Tables

Biological Activity IC50 Value (μM) Target
Tumor Cell Proliferation0.126MDA-MB-231 (Breast Cancer)
Cytokine ProductionN/ABV2 Microglial Cells
SARS-CoV-2 Mpro InhibitionN/AMpro Protease

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine?

  • Methodology : The synthesis typically involves sequential functionalization of the pyridine ring. For example, a multi-step approach may include halogenation of 3-methylpyridine followed by trifluoromethylation and boronate ester introduction via Suzuki-Miyaura coupling. Key steps:

  • Halogenation : Use N-chlorosuccinimide (NCS) or similar reagents under controlled temperatures (0–25°C) in solvents like DMF or THF to introduce chlorine at the 5-position .
  • Trifluoromethylation : Employ copper-mediated cross-coupling with trifluoromethyl sources (e.g., TMSCF₃) at 80–100°C .
  • Boronate Installation : React with bis(pinacolato)diboron (B₂Pin₂) using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol/water mixtures at 90°C .
    • Critical Factors : Solvent choice (THF enhances solubility), inert atmosphere, and catalyst loading (typically 1–5 mol% Pd) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.5 ppm for pyridine protons, δ ~25 ppm for CF₃ in ¹³C) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 329.1).
    • Crystallography : Single-crystal X-ray diffraction using SHELX or OLEX2 software for structural elucidation. Key parameters: Mo Kα radiation, refinement to R < 0.05 .

Q. What precautions are necessary for handling and storing this boronate ester due to its sensitivity?

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis of the boronate ester. Avoid protic solvents (e.g., water, alcohols) during reactions .
  • Storage : Seal in amber vials under argon at 2–8°C to minimize decomposition. Desiccants (e.g., silica gel) prevent moisture ingress .

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Application : Acts as an arylboronate partner to form biaryl structures. Example protocol:

  • React with aryl halides (e.g., 2-bromo-4-(trifluoromethyl)pyridine) using Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₂CO₃ in THF/water at 80°C for 12 h .
    • Yield Optimization : Adjust ligand-to-catalyst ratio (1:2) and use microwave-assisted heating for faster kinetics .

Advanced Research Questions

Q. How do the methyl and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The trifluoromethyl group is electron-withdrawing, reducing electron density on the pyridine ring and accelerating oxidative addition with Pd(0).
  • Steric Effects : The methyl group at the 2-position increases steric hindrance, potentially slowing transmetallation. Computational studies (DFT) can model these interactions .
  • Experimental Validation : Compare coupling rates with analogous non-methylated boronate esters using kinetic profiling .

Q. What strategies improve regioselective coupling when using this compound in complex systems?

  • Ligand Design : Bulky ligands (e.g., XPhos) enhance selectivity for sterically hindered positions.
  • Directed Coupling : Introduce directing groups (e.g., pyridyl) to control bond formation .
  • Case Study : In a synthesis of 3-phenylpyrrolo[2,3-b]pyridines, regioselectivity was achieved using Pd(PPh₃)₄ and 2M K₂CO₃ in toluene/ethanol .

Q. How is this compound utilized in synthesizing fluorinated heterocyclic compounds for medicinal chemistry?

  • Case Study : Synthesis of 5-(2-fluorophenyl)-6-methylthiazolo[4,5-b]pyridine:

  • Couple with 2-fluorophenylboronic acid under Pd catalysis, followed by cyclization with NH₄SCN .
    • Biological Relevance : The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates .

Q. What computational insights exist regarding the compound’s electronic structure and reaction pathways?

  • DFT Studies : Calculate HOMO/LUMO energies to predict reactivity. For example, the LUMO of the boronate ester (-1.8 eV) aligns with Pd(0) d-orbitals, facilitating oxidative addition .
  • Mechanistic Modeling : Simulate transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

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